molecular formula C8H11N3O4 B1403081 methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate CAS No. 865774-07-8

methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate

Cat. No.: B1403081
CAS No.: 865774-07-8
M. Wt: 213.19 g/mol
InChI Key: MMZRRMWHKGPBGH-UHFFFAOYSA-N
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Description

Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate is a chemical building block of interest in medicinal chemistry and diagnostic research, primarily due to its 4-nitroimidazole functional group. This moiety is extensively studied for its role in targeting hypoxic environments . In hypoxic conditions, where oxygen levels are low, the nitro group (-NO₂) of nitroimidazoles can undergo enzymatic reduction. In well-oxygenated cells, this process is reversible, but in oxygen-deficient cells, further irreversible reduction leads to the entrapment of the molecule within the cellular matrix . This key mechanism underpins the research utility of related nitroimidazole compounds as potential tools for the non-invasive delineation of tumor hypoxia, a critical area in oncology research due to its correlation with resistance to radiotherapy and chemotherapy . Consequently, this ester serves as a valuable precursor or intermediate for researchers developing novel molecular imaging probes, such as conjugates for positron emission tomography (PET), aiming to visualize and study hypoxic regions in experimental disease models . Its structure is designed for further synthetic modification, enabling its incorporation into larger, more complex molecules for investigative purposes.

Properties

IUPAC Name

methyl 2-methyl-2-(4-nitroimidazol-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-8(2,7(12)15-3)10-4-6(9-5-10)11(13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZRRMWHKGPBGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N1C=C(N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate typically involves the reaction of 2-hydroxymethylimidazole with methanol to form 2-hydroxymethylimidazole. This intermediate is then reacted with nitric acid to produce 1-methyl-5-nitro-2-hydroxymethylimidazole . The final step involves esterification to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often involve halogenating agents and bases.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted imidazole compounds .

Scientific Research Applications

Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Inferred Applications/Activity References
This compound C₈H₁₁N₃O₄ 213.19 4-nitroimidazole, methyl ester Antimicrobial intermediate (hypothetical)
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (10) C₁₅H₁₆N₆O₂ 313.34 Tetrazole, benzyl, methyl ester Bioisostere for carboxylic acids
Methyl 2-(4-(1-methyl-1H-imidazol-4-yl)phenoxy)propanoate (58) C₁₄H₁₆N₂O₃ 260.29 Phenoxy, methyl imidazole, ester IMPDH inhibitor candidate
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate C₂₄H₃₀N₃O₃ 408.52 Benzoimidazole, benzyl amino, ethyl ester Pharmacokinetic studies (hypothetical)
2-[(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)amino]propanoic acid C₇H₁₁N₃O₃ 185.18 Oxo-imidazole, carboxylic acid Metabolite (e.g., alanine derivative)

Key Observations:

Nitroimidazole vs. Tetrazole (Compound 10):

  • The target compound’s 4-nitro group contrasts with the tetrazole ring in compound 10. Tetrazoles are bioisosteres for carboxylic acids, enhancing metabolic stability and membrane permeability in drug design . The nitro group, however, may confer redox activity or antimicrobial properties.

Ester vs. Carboxylic Acid (Compound in ):

  • The methyl ester in the target compound improves lipophilicity compared to the carboxylic acid in the metabolite (C₇H₁₁N₃O₃). Ester groups are often prodrug motifs, whereas carboxylic acids enhance water solubility .

Imidazole vs. The target’s simpler imidazole structure may offer synthetic accessibility and reduced steric hindrance .

Phenoxy Substituent (Compound 58): Compound 58’s phenoxy group introduces aromaticity and ether functionality, which could enhance binding to hydrophobic enzyme pockets (e.g., IMPDH, as suggested by ’s study title) .

Biological Activity

Methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate (CAS: 865774-07-8) is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating infections and inflammatory conditions.

Chemical Structure and Properties

The molecular formula of this compound is C8H11N3O4C_8H_{11}N_3O_4. The structural features include a nitro group at the 4-position of the imidazole ring and an ester functional group, which contribute to its unique chemical reactivity and biological properties.

PropertyValue
Molecular Weight199.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
CAS Number865774-07-8

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of 2-hydroxymethylimidazole with methanol, followed by nitration to introduce the nitro group. The compound can undergo various chemical reactions, including:

  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution : The imidazole ring can participate in substitution reactions with electrophiles.

These reactions are facilitated by common reagents such as reducing agents (e.g., hydrogen gas, palladium on carbon) and oxidizing agents (e.g., potassium permanganate).

Antimicrobial Properties

This compound has been studied for its antimicrobial properties, particularly against protozoan and bacterial infections. Compounds in the nitroimidazole class are known for their effectiveness against anaerobic bacteria and certain protozoa.

Case Study: Antibacterial Activity

A study evaluated the antibacterial activity of various nitroimidazoles, including this compound. The results indicated that this compound exhibited significant activity against strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent.

The mechanism of action involves the reduction of the nitro group to form reactive intermediates that interact with cellular components, leading to cell damage or death. Additionally, the imidazole ring may interact with enzymes and receptors, modulating their activity.

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of this compound on various human cell lines. It was found that while exhibiting antimicrobial properties, it also showed selective cytotoxicity towards cancer cells, indicating potential applications in oncology.

Comparative Analysis with Related Compounds

This compound can be compared with other nitroimidazoles such as metronidazole and tinidazole:

CompoundAntimicrobial ActivityCytotoxicityUnique Features
Methyl 2-methyl-2-(4-nitro...)ModerateSelectiveEster functional group
MetronidazoleHighModerateBroad-spectrum activity
TinidazoleHighLowLonger half-life

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes the use of tetrakis(dimethylamino)ethylene (TDAE) as a catalyst for imidazole derivatives, which may facilitate nitro-group retention during synthesis. Key steps include:

  • Protecting the imidazole ring’s reactive sites (e.g., nitro groups) using tert-butyloxycarbonyl (Boc) or benzyl groups.
  • Employing polar aprotic solvents (e.g., DMF or acetonitrile) to enhance solubility of intermediates.
  • Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC .
    • Optimization : Adjust temperature (50–80°C) and catalyst loading (5–10 mol%) to balance yield and byproduct formation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the imidazole ring and ester group. For example, highlights coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz}) to verify adjacent protons.
  • X-ray Crystallography : As shown in and , single-crystal X-ray diffraction resolves steric effects from the 2-methylpropanoate group and nitro-imidazole conformation (mean C–C bond length: 1.52 Å, RR-factor < 0.05).
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+^+ ≈ 268.1 g/mol) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Hydrolysis Studies : and suggest testing stability in aqueous buffers (pH 2–12) at 25–60°C. The ester group is prone to alkaline hydrolysis (pH > 10), forming carboxylic acid derivatives.
  • Thermal Analysis : Differential scanning calorimetry (DSC) can identify decomposition temperatures (>150°C). Store the compound at –20°C in anhydrous conditions to prevent nitro-group reduction .

Advanced Research Questions

Q. How can low yields in multi-step syntheses of this compound be systematically addressed?

  • Root Cause Analysis : Low yields often arise from steric hindrance at the 2-methylpropanoate group or nitro-imidazole reactivity. recommends:

  • Introducing directing groups (e.g., methoxy) to enhance regioselectivity.
  • Using flow chemistry to improve mixing and reduce side reactions.
    • Catalyst Screening : Test Pd/Cu-based catalysts (e.g., Pd(OAc)2_2) for cross-coupling steps, optimizing ligand-to-metal ratios (2:1 to 4:1) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

  • Cross-Validation : Combine multiple techniques:

  • Compare IR carbonyl stretches (ester: ~1740 cm1^{-1}, nitro: ~1520 cm1^{-1}) with NMR carbonyl carbon shifts (~170 ppm).
  • Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals from the imidazole and propanoate moieties .

Q. What computational approaches are suitable for predicting the compound’s reactivity and binding properties?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., nitro group’s LUMO). highlights PubChem’s computed InChI and SMILES data for docking studies.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., nitroreductases) using software like GROMACS or AutoDock .

Q. What methodologies are recommended for assessing environmental impacts of this compound?

  • Fate and Transport Studies : As per , design experiments to evaluate:

  • Biodegradation: Use OECD 301B tests to measure half-life in soil/water.
  • Bioaccumulation: Assess log PP values (predicted ~1.8) to estimate partitioning into lipid tissues.
    • Ecotoxicology : Conduct acute toxicity assays (e.g., Daphnia magna LC50_{50}) under OECD 202 guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-methyl-2-(4-nitro-1H-imidazol-1-yl)propanoate

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